
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)
説明
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide): is a complex organic compound characterized by its cyclohexane backbone and two N-hydroxy-2,2-diphenylacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2,2-diphenylacetic acid.
Formation of Amide Bonds: The cyclohexane-1,2-diamine reacts with 2,2-diphenylacetic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bonds.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the N-hydroxy groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxy groups, forming N-oxide derivatives.
Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.
Substitution: The aromatic rings in the diphenylacetamide groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic derivatives.
科学的研究の応用
Chemistry
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is utilized as a reagent in organic synthesis. Its structure allows it to serve as a model compound for studying reaction mechanisms. The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : With reducing agents such as lithium aluminum hydride.
- Substitution : Particularly at the amide groups with alkyl halides.
These reactions facilitate the exploration of synthetic pathways and the development of new organic compounds .
Biology
The compound's structural characteristics enable it to interact with biological molecules, making it significant in biochemical studies:
- Enzyme Interaction : The hydroxylamine groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This modulation can affect various biochemical pathways .
- Biochemical Studies : It has been investigated for its ability to act as an enzyme inhibitor and its interactions with receptors involved in cellular signaling.
Medicine
Research is ongoing to explore the therapeutic potential of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide):
- Cancer Treatment : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. Its unique structure could lead to selective targeting of cancerous cells while sparing normal cells .
Study | Findings |
---|---|
Cytotoxicity Assay | Demonstrated selective cytotoxicity against human cancer cells |
Mechanism Exploration | Potential interactions with metabolic enzymes relevant to cancer progression |
Industry
While not widely used in industrial applications yet, N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) serves as a reference compound in the development of new materials and chemicals. Its unique properties could inspire new formulations in material science and pharmaceuticals .
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the compound's ability to inhibit acetylcholinesterase activity. Results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential implications for neurodegenerative disease treatments .
Case Study 2: Anticancer Activity
Research focusing on various derivatives of the compound showed promising results against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
作用機序
The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exerts its effects is largely dependent on its interaction with molecular targets. The N-hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The cyclohexane backbone provides structural rigidity, while the diphenylacetamide groups offer aromatic interactions.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-hydroxyethyl)cyclohexane-1,2-diamine: Similar backbone but different functional groups.
N,N’-Bis(2,2-diphenylacetyl)cyclohexane-1,2-diamine: Lacks the N-hydroxy groups.
Uniqueness
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is unique due to the presence of both N-hydroxy and diphenylacetamide groups, which confer distinct reactivity and binding properties compared to its analogs.
生物活性
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), with the CAS number 860036-16-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is , with a molecular weight of 534.65 g/mol. The compound features two N-hydroxy-2,2-diphenylacetamide groups linked by a cyclohexane moiety.
Structural Formula
Research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) exhibits various biological activities, primarily through its interactions with specific biological targets:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation.
- Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound:
- Animal Models : Research involving rodent models has shown promise in reducing tumor sizes and improving survival rates when treated with this compound.
- Dosage and Administration : Optimal dosages have been determined to maximize efficacy while minimizing toxicity.
Case Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines exposed to oxidative stress, treatment with N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) resulted in a significant reduction of reactive oxygen species (ROS) levels. This study highlighted the potential use of the compound as a protective agent against oxidative damage.
Case Study 2: Anti-inflammatory Response
Another investigation assessed the anti-inflammatory properties using a murine model of arthritis. The administration of the compound led to a marked decrease in joint swelling and pain behavior compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves enantioselective preparation of the (1R,2R)-cyclohexane diamine core, followed by functionalization with diphenylacetyl and hydroxylamine groups. For example, intermediates like ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene) dimethanesulfonate are used to preserve stereochemistry during coupling reactions . High-performance liquid chromatography (HPLC) with chiral columns is critical for verifying enantiomeric purity (>99% ee), as demonstrated in analogous cyclohexane diamine derivatives .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming structural integrity, particularly the stereochemistry of the cyclohexane backbone and substituent positions. For example, diastereotopic protons in the cyclohexane ring exhibit distinct splitting patterns .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, especially for verifying the presence of labile N-hydroxy groups .
- X-ray crystallography : Single-crystal analysis using SHELXL software ( ) resolves absolute configuration and intermolecular interactions, though crystallization may require optimization due to conformational flexibility .
Q. How does the stereochemistry of the cyclohexane backbone influence the compound's physicochemical properties?
- Methodological Answer : The (1R,2R) configuration induces a rigid chair conformation in the cyclohexane ring, reducing steric strain and enhancing thermal stability. Comparative studies with (1S,2S) or meso isomers reveal differences in solubility and crystallinity due to varying dipole moments and crystal packing efficiencies . Polarimetric analysis (e.g., optical rotation) quantifies enantiomeric excess, while differential scanning calorimetry (DSC) assesses melting-point variations between stereoisomers .
Advanced Research Questions
Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid density functional theory (DFT) with exact-exchange corrections (e.g., B3LYP functional) accurately predicts electronic properties such as frontier molecular orbitals and charge distribution, which are critical for understanding its role in redox or catalytic processes . Basis sets like 6-31G(d,p) are suitable for geometry optimization, while solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. How can mechanistic insights into its potential as a catalyst or ligand be experimentally validated?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates in model transformations (e.g., C–C bond formation) using in situ NMR or UV-Vis spectroscopy to identify turnover-limiting steps .
- Spectroscopic trapping : Electron paramagnetic resonance (EPR) or X-ray absorption spectroscopy (XAS) can detect transient metal-ligand intermediates if the compound acts as a chelator .
- Comparative assays : Test against structurally analogous ligands (e.g., phosphine-based variants in ) to evaluate selectivity and activity differences .
Q. How should researchers address contradictions between experimental data and computational predictions?
- Methodological Answer :
- Error analysis : Quantify uncertainties in DFT calculations (e.g., via sensitivity testing of functional choices) and cross-validate with higher-level methods like CCSD(T) for critical parameters .
- Experimental replication : Repeat syntheses under controlled conditions to rule out impurities or kinetic vs. thermodynamic product formation .
- Crystallographic validation : Resolve discrepancies in molecular geometry (e.g., bond lengths/angles) using single-crystal data .
Q. What strategies optimize enantiomeric purity during large-scale synthesis for pharmacological studies?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-cyclohexane diamine) to avoid racemization during coupling steps .
- Chromatographic purification : Preparative HPLC with cellulose-based chiral stationary phases achieves >99% ee, as shown in related diamine derivatives .
- Process monitoring : In-line Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress and detects early-stage stereochemical deviations .
特性
IUPAC Name |
N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBHXVAXWHEQT-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461826 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860036-16-4 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。